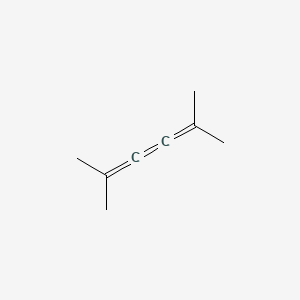
2,3,4-Hexatriene, 2,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Hexatriene, 2,5-dimethyl- is an organic compound with the molecular formula C8H12. It is a conjugated diene, meaning it contains alternating double and single bonds. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Hexatriene, 2,5-dimethyl- typically involves the use of alkyne and alkene precursors. One common method is the partial hydrogenation of 2,5-dimethyl-2,4-hexadiyne. This reaction is carried out under controlled conditions using a palladium catalyst to selectively hydrogenate one of the triple bonds to a double bond, resulting in the formation of the desired hexatriene .
Industrial Production Methods
Industrial production of 2,3,4-Hexatriene, 2,5-dimethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4-Hexatriene, 2,5-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used for reduction reactions.
Substitution: Halogens (e.g., Br2, Cl2) and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons .
Applications De Recherche Scientifique
2,3,4-Hexatriene, 2,5-dimethyl- has several applications in scientific research:
Chemistry: It is used as a model compound to study conjugated systems and their reactivity.
Biology: The compound’s derivatives are investigated for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3,4-Hexatriene, 2,5-dimethyl- involves its ability to participate in various chemical reactions due to its conjugated diene structure. The alternating double and single bonds allow for resonance stabilization, making the compound reactive towards electrophiles and nucleophiles. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Butadiene: Another conjugated diene with a simpler structure.
2,4-Hexadiene: Similar in structure but lacks the additional methyl groups.
2,5-Dimethyl-2,4-hexadiene: A closely related compound with similar reactivity.
Uniqueness
2,3,4-Hexatriene, 2,5-dimethyl- is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct reactivity and stability compared to other conjugated dienes .
Propriétés
Numéro CAS |
2431-31-4 |
|---|---|
Formule moléculaire |
C8H12 |
Poids moléculaire |
108.18 g/mol |
InChI |
InChI=1S/C8H12/c1-7(2)5-6-8(3)4/h1-4H3 |
Clé InChI |
SOESISOWJSWAJZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C=C=C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



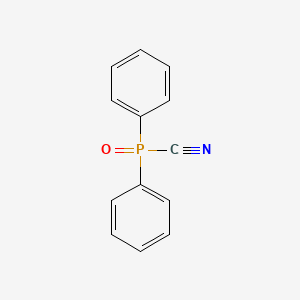
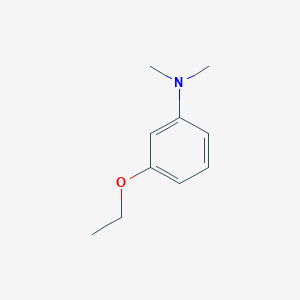
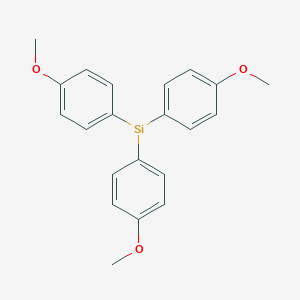

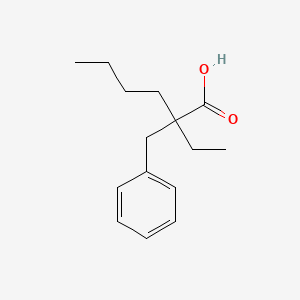

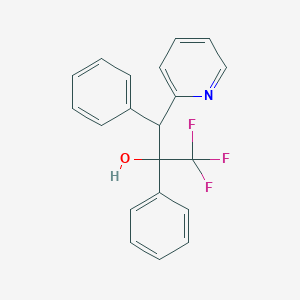
![5,11-dioxa-2,8-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,6,10,12-tetrone](/img/structure/B14740233.png)
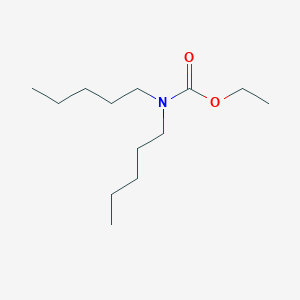
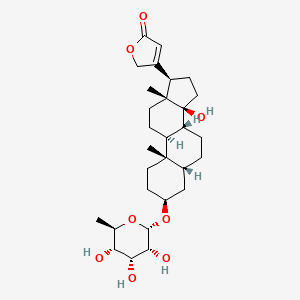

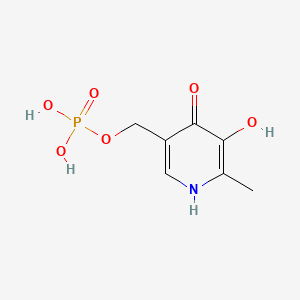
![4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B14740272.png)
